molecular formula C17H16N4OS B2503765 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326014-62-4

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2503765
CAS No.: 326014-62-4
M. Wt: 324.4
InChI Key: ZYCVZBPOIQLCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is an organic compound that features a unique combination of functional groups, including a p-tolyl group, an m-tolyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone typically involves the reaction of p-tolyl and m-tolyl derivatives with a tetrazole precursor. One common method involves the use of organometallic catalysts to facilitate the coupling of these components under controlled conditions. For example, palladium-catalyzed cross-coupling reactions can be employed to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as hydrosilylation and other catalytic processes can be optimized for large-scale production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the aromatic rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The aromatic rings may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is unique due to the presence of both p-tolyl and m-tolyl groups along with a tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-methylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-6-8-14(9-7-12)16(22)11-23-17-18-19-20-21(17)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVZBPOIQLCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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